![molecular formula C13H9BrN4O4 B2841087 5-bromo-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide CAS No. 2034337-28-3](/img/structure/B2841087.png)
5-bromo-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide
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Description
Scientific Research Applications
Therapeutic Potential of 1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazole derivatives possess a wide range of biological activities due to their unique structural features. They effectively bind with different enzymes and receptors in biological systems through numerous weak interactions. This property has made them subjects of intense research in medicinal chemistry, where they are investigated for their potential as anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, and antiviral agents, among others (Verma et al., 2019).
Synthesis and Biological Roles
The synthesis methods for 1,3,4-oxadiazole and its derivatives are varied, focusing on intramolecular dehydration of 1,2-diacylhydrazines, interaction of hydrazyl carboxylic acid hydrazides with carbon disulfide, and microwave synthesis. These methods have been optimized to obtain compounds with pronounced antitumor, antifungal, antituberculous, antimalarial, and antibacterial activities. The literature emphasizes the importance of biologically oriented drug synthesis (BIODS) based on 1,3,4-oxadiazoles as a promising approach for new medicinal agents (Karpenko et al., 2020).
Environmental and Health Implications
Beyond their therapeutic potential, compounds similar to "5-bromo-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide" might also have environmental and health implications, particularly when considering the broader class of brominated compounds. For instance, the study of polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) highlights the potential environmental and health risks associated with brominated compounds, suggesting that their impact should be carefully monitored (Birnbaum et al., 2003).
properties
IUPAC Name |
5-bromo-N-[[3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN4O4/c14-9-4-3-8(21-9)13(20)16-6-10-17-11(18-22-10)7-2-1-5-15-12(7)19/h1-5H,6H2,(H,15,19)(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHFWLXNOOWUIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)C2=NOC(=N2)CNC(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide |
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